N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, fluorophenyl, and dihydropyrimidinyl groups. Its molecular formula is C20H20FN3O3, and it has a molecular weight of 369.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the dihydropyrimidinone core. Finally, the acetylation of the resulting compound with acetic anhydride produces the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved include signal transduction and metabolic pathways critical for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-2-(4-FLUOROPHENYL)ACETAMIDE
- 4-METHOXYPHENETHYLAMINE
- 3-CHLORO-4-FLUOROPHENYLBORONIC ACID
Uniqueness
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its combination of ethoxyphenyl, fluorophenyl, and dihydropyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20FN3O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H20FN3O3/c1-3-28-18-10-8-17(9-11-18)24-19(26)13-25-20(27)12-14(2)23-21(25)15-4-6-16(22)7-5-15/h4-12H,3,13H2,1-2H3,(H,24,26) |
InChI Key |
SVJKPJJTEHUOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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